N-(4-Aminobutyl)-L-alanine
Description
Structure
3D Structure
Properties
CAS No. |
90159-85-6 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2S)-2-(4-aminobutylamino)propanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-6(7(10)11)9-5-3-2-4-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
RDVJKDVYCKDFLF-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCCCCN |
Canonical SMILES |
CC(C(=O)O)NCCCCN |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Interconversions
Enzymatic Routes for the Formation of L-Alanine Precursors and Aminobutyl Moieties
The synthesis of N-(4-aminobutyl)-L-alanine requires the convergence of two distinct metabolic streams: one that produces the aminobutyl group and another that generates L-alanine.
The 4-aminobutyl structural unit is characteristic of the diamine putrescine and the related compound cadaverine (B124047), which are synthesized from canonical amino acids.
From Arginine and Ornithine: In plants and bacteria, putrescine is a primary polyamine synthesized from either arginine or ornithine. oup.comresearchgate.net The pathway from arginine involves the enzyme arginine decarboxylase (ADC), which converts arginine to agmatine. oup.comwikipedia.org Agmatine is then hydrolyzed to putrescine and urea (B33335). wikipedia.org The more direct route in many organisms, including animals and plants, is the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine. researchgate.netnih.govmdpi.com The formation of putrescine is often the rate-limiting step in the polyamine biosynthetic pathway. thieme-connect.com Both ADC and ODC pathways can coexist, with their relative importance depending on the tissue and developmental stage. oup.comnih.gov
From Lysine (B10760008): The 4-aminobutyl group is also the core of cadaverine (1,5-diaminopentane), which is produced by the decarboxylation of L-lysine. engineering.org.cnnih.gov This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). nih.govnih.gov In bacteria like E. coli, there are two types of lysine decarboxylases: a constitutive enzyme (LdcC) and an inducible one (CadA), which is particularly active under acidic conditions. engineering.org.cnnih.govresearchgate.net
| Enzyme | EC Number | Substrate(s) | Product(s) | Organism Type |
| Arginine Decarboxylase (ADC) | EC 4.1.1.19 | L-Arginine | Agmatine + CO₂ | Plants, Bacteria oup.comnih.govpnas.org |
| Ornithine Decarboxylase (ODC) | EC 4.1.1.17 | L-Ornithine | Putrescine + CO₂ | Animals, Plants, Bacteria oup.comnih.govpnas.org |
| Lysine Decarboxylase (LDC/CadA) | EC 4.1.1.18 | L-Lysine | Cadaverine + CO₂ | Bacteria, Plants engineering.org.cnnih.govnih.gov |
L-alanine is a non-essential amino acid, meaning it can be synthesized by the organism and is not required in the diet. wikipedia.org Its synthesis is closely linked to central carbohydrate metabolism.
The most common pathway for L-alanine biosynthesis is the reductive amination of pyruvate (B1213749), a key product of glycolysis. wikipedia.orgymdb.ca This conversion is primarily catalyzed by alanine (B10760859) transaminase (ALT), also known as alanine aminotransferase (ALAT) or serum glutamate-pyruvate transaminase (SGPT). nih.govcreative-proteomics.comwikipedia.org ALT facilitates the reversible transfer of an amino group from a donor molecule, most commonly L-glutamate, to pyruvate. creative-proteomics.comwikipedia.org This reaction yields L-alanine and α-ketoglutarate. wikipedia.org The enzyme requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme. wikipedia.org
This reaction is a critical part of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues, like muscle, to the liver in a non-toxic form. creative-proteomics.comlibretexts.org In muscle, amino groups from the breakdown of other amino acids are transferred to pyruvate to form alanine. libretexts.org The alanine is then transported to the liver, where ALT converts it back to pyruvate, which can be used for gluconeogenesis, while the amino group is processed through the urea cycle. creative-proteomics.com
| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor | Metabolic Pathway |
| Alanine Transaminase (ALT) | EC 2.6.1.2 | L-Glutamate + Pyruvate | L-Alanine + α-Ketoglutarate | Pyridoxal Phosphate (PLP) | Alanine Metabolism, Glucose-Alanine Cycle creative-proteomics.comwikipedia.org |
| Glutamate Dehydrogenase | EC 1.4.1.2/3/4 | α-Ketoglutarate + NH₃ + NADH/NADPH | L-Glutamate + NAD⁺/NADP⁺ + H₂O | - | Nitrogen Assimilation wikipedia.org |
| Alanine Dehydrogenase | EC 1.4.1.1 | Pyruvate + NH₄⁺ + NADH | L-Alanine + NAD⁺ + H₂O | - | Alanine Biosynthesis frontiersin.orgresearchgate.net |
Hypothetical and Investigated Metabolic Pathways Involving this compound or its Structural Analogues
Direct research detailing the specific metabolic pathways for the formation and degradation of this compound is limited. However, hypothetical pathways can be inferred from the known biochemistry of its constituent parts and structural analogues. The formation of the compound would likely involve the covalent linkage of a 4-aminobutyl donor (such as putrescine) to L-alanine. This could potentially occur through the action of a transferase enzyme, although the specific enzyme class responsible has not been identified.
Metabolism of structural analogues provides some insight. For instance, N-(4-aminobutyl)glycine has been mentioned in the context of peptidomimetic design. nih.gov The metabolic fate of such compounds would likely involve hydrolysis of the bond linking the aminobutyl moiety and the amino acid, followed by the independent catabolism of the resulting components. The 4-aminobutyl group (as putrescine) can be catabolized by diamine oxidase, while L-alanine can be converted back to pyruvate by alanine transaminase. wikipedia.orgnih.gov
Role as a Precursor or Intermediate in the Formation of Higher-Order Biomolecules
While not a canonical building block, the structure of this compound lends itself to incorporation into larger, specialized biomolecules.
Peptidomimetics are compounds designed to mimic peptides but with modified structures to enhance properties like stability and biological activity. wikipedia.org One common modification is the alteration of the peptide backbone, for example, by N-alkylation of the amide bond. uminho.pt The N-(4-aminobutyl) group in this compound represents such an N-alkylation. The incorporation of non-canonical amino acids or polyamine structures is a key strategy in creating peptidomimetics and polyamine conjugates. mdpi.comuminho.pt
For example, researchers have synthesized peptidomimetics by incorporating N-(4-aminobutyl)glycine into peptide sequences to create novel proteasome activators. nih.gov This demonstrates that the N-(4-aminobutyl)amino acid structure can be successfully integrated into larger molecules using standard synthesis techniques. nih.gov Polyamine conjugates are also developed for various therapeutic purposes, often by linking polyamines to other bioactive molecules to improve cellular uptake or target specificity. mdpi.comsoton.ac.uk A molecule like this compound could serve as a unique building block in the synthesis of such conjugates, providing both a polyamine-like feature and an amino acid handle for further chemical modification.
Enzymatic Characterization and Biocatalytic Applications
Identification and Characterization of Enzymes Interacting with N-(4-Aminobutyl)-L-alanine or its Components
The interaction of enzymes with this compound or its fundamental components is critical for understanding its biological role and potential biocatalytic production. Key enzyme families include hydantoinases, which act on related precursor molecules, and amidases, which interact with the L-alanine moiety in bacterial cell walls.
Hydantoinases are a class of cyclic amidases that catalyze the reversible hydrolytic ring-opening of 5'-monosubstituted hydantoins. nih.gov This enzymatic activity is the cornerstone of the "hydantoinase process," an industrially significant method for producing optically pure D- and L-amino acids from racemic hydantoin (B18101) precursors. researchgate.net The process involves two key enzymatic steps: the hydrolysis of a D,L-5-substituted hydantoin to an N-carbamyl-amino acid by a hydantoinase, followed by the conversion of this intermediate to the final amino acid by an N-carbamoylase. researchgate.net
The substrate specificity of hydantoinases is a critical determinant of their application. It is largely dictated by the nature of the substituent at the 5-position of the hydantoin ring. Research has shown that hydantoinases exhibit preferences for different types of side chains, broadly categorized as aliphatic or aromatic. For instance, D-hydantoinase from Pseudomonas fluorescens shows a preference for aliphatic over aromatic 5'-monosubstituted hydantoins. researchgate.net Similarly, the thermostable D-hydantoinase from Geobacillus stearothermophilus is active towards hydantoins with smaller aliphatic side chains, such as D,L-5-methylhydantoin and D,L-5-(2-methyl-thioethyl)-hydantoin, but displays low activity towards derivatives with bulky aromatic groups like D,L-5-benzyl-hydantoin. nih.gov
While direct studies on 5-(4-aminobutyl)hydantoin are limited, the preference of many hydantoinases for aliphatic side chains suggests it would be a viable substrate. Furthermore, the substrate binding pocket of these enzymes can be modified through rational design and site-directed mutagenesis to enhance activity towards specific, including bulky, substrates. nih.gov By mutating key amino acid residues within the active site, such as Phe159 and Trp287 in G. stearothermophilus D-hydantoinase, researchers have successfully increased enzymatic activity towards previously disfavored bulky hydantoins. nih.goviaea.org This engineering approach holds promise for developing bespoke hydantoinases for the efficient synthesis of amino acids with aminobutyl side chains.
Table 1: Substrate Specificity of Selected Hydantoinases
| Enzyme Source | Preferred Substrate Type | Example Substrates | Reference |
|---|---|---|---|
| Pseudomonas fluorescens | Aliphatic | Aliphatic 5'-monosubstituted hydantoins | researchgate.net |
| Geobacillus stearothermophilus (Wild Type) | Small Aliphatic | Dihydrouracil, D,L-5-methylhydantoin, D,L-5-(2-methyl-thioethyl)-hydantoin | nih.gov |
| Arthrobacter crystallopoietes | Wide Scope | Various hydantoins and dihydrouracils | nih.gov |
The L-alanine component of this compound is a fundamental building block of peptidoglycan, the major structural component of bacterial cell walls. Specific amidases, known as N-acetylmuramoyl-L-alanine amidases (NALAAs or CWAs), play a crucial role in bacterial physiology by cleaving the amide bond between N-acetylmuramic acid (MurNAc) and the N-terminal L-alanine of the stem peptide. This action is essential for the remodeling of the cell wall during processes like cell growth and division.
In gram-negative bacteria such as Escherichia coli, a set of periplasmic amidases—AmiA, AmiB, and AmiC—are critical for the final stage of cell division. They hydrolyze the peptidoglycan at the septum, enabling the separation of daughter cells. These enzymes recognize and cleave the lactyl-amide bond between the MurNAc sugar and the L-alanine of the peptide chain. Characterization of AmiA has revealed it to be a zinc metalloprotease that requires a substrate of at least a tetrasaccharide glycopeptide for its activity.
Table 2: Key N-Acetylmuramoyl-L-alanine Amidases (NALAAs) in E. coli
| Enzyme | Cellular Location | Primary Function | Cofactor/Catalytic Feature |
|---|---|---|---|
| AmiA | Periplasm | Septal peptidoglycan hydrolysis for cell separation | Zinc Metalloprotease |
| AmiB | Periplasm | Septal peptidoglycan hydrolysis for cell separation | Not specified |
| AmiC | Periplasm | Septal peptidoglycan hydrolysis for cell separation | Not specified |
| AmpD | Cytoplasm | Peptidoglycan recycling | NALAA-2 domain |
Biocatalytic Synthetic Strategies for this compound and Related Compounds
Biocatalysis offers sustainable and efficient routes for synthesizing complex molecules. For a compound like this compound, strategies would focus on the production of its L-alanine precursor and the enzymatic formation of the final peptide-like bond.
L-alanine is a widely used amino acid with applications in the food and pharmaceutical industries. iaea.org While traditional industrial production relied on the enzymatic decarboxylation of L-aspartic acid derived from petroleum feedstocks, microbial fermentation using renewable resources like glucose has emerged as a superior alternative. iaea.org
Native microorganisms produce L-alanine through pathways involving aminotransferases or L-alanine dehydrogenase (ALD), but often at low yields. iaea.org Consequently, metabolic engineering has been extensively applied to develop high-performance microbial cell factories. iaea.org Key strategies include:
Overexpression of Key Enzymes: Introducing and overexpressing potent enzymes like L-alanine dehydrogenase (ALD) to drive the conversion of pyruvate (B1213749) to L-alanine.
Deletion of Competing Pathways: Eliminating the formation of byproducts (e.g., lactate, acetate, ethanol) by deleting the genes responsible for their synthesis, thereby channeling more carbon flux towards L-alanine.
Process Optimization: Developing specialized fermentation processes, including aerobic, two-stage, and anaerobic methods, to maximize productivity. nih.gov
A landmark achievement in this field is the development of the engineered E. coli strain XZ132. This strain was engineered for anaerobic fermentation, where L-alanine synthesis is the primary metabolic output and is coupled to cell growth. nih.gov It has been successfully commercialized, representing the first industrial-scale production of an amino acid via anaerobic fermentation. nih.goviaea.org
Table 3: Examples of Engineered Microorganisms for L-Alanine Production
| Microorganism | Key Genetic Modification(s) | Fermentation Type | Reported Titer/Yield | Reference |
|---|---|---|---|---|
| Arthrobacter oxydans DAN75 | Inactivation of alanine (B10760859) racemase | Two-stage | Not specified | |
| Corynebacterium glutamicum | Engineered sugar metabolism | Oxygen deprivation | ~27 g/L |
Chemoenzymatic peptide synthesis (CEPS) is a powerful strategy that combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. This approach typically uses hydrolase enzymes, such as proteases, in reverse to form peptide bonds stereoselectively, thus avoiding the racemization and extensive use of protecting groups common in purely chemical methods.
Enzymes like α-chymotrypsin, papain, and subtilisin have been successfully employed as catalysts. The synthesis proceeds under gentle conditions in aqueous or mixed-solvent systems. This methodology has been applied to produce a wide range of peptide-based molecules, from simple dipeptides to complex therapeutic agents. For example, a large-scale synthesis of the antidiabetic peptide exenatide (B527673) was achieved by using an engineered subtilisin variant, omniligase-1, to ligate two synthetic peptide fragments. This demonstrated the industrial viability and improved environmental footprint of CEPS compared to traditional solid-phase peptide synthesis.
The synthesis of this compound could be envisioned via a chemoenzymatic route where an enzyme catalyzes the formation of the amide bond between the amino group of 4-aminobutane (putrescine) and the carboxyl group of an activated L-alanine derivative.
Metabolic Engineering of Microorganisms for Enhanced Biotransformation
Metabolic engineering is the purposeful modification of an organism's genetic and regulatory processes to improve the production of a desired substance. For biotransformation, it aims to create microbial strains that can efficiently convert a starting material into a high-value product. The strategies employed in engineering microorganisms for L-alanine production serve as a prime example of this discipline's power.
Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a holistic framework for strain development. Key strategies include:
Pathway-Focused Engineering: This involves amplifying the flux through the desired biosynthetic pathway by overexpressing rate-limiting enzymes and eliminating feedback inhibition mechanisms.
Blocking Competing Pathways: As mentioned for L-alanine, deleting genes for byproduct formation is crucial to maximize the carbon flow to the target molecule.
Cofactor Engineering: Many enzymatic reactions depend on cofactors like NADH or NADPH. Engineering the cell's metabolism to ensure a sufficient and balanced supply of these cofactors can significantly boost the productivity of the desired pathway.
Optimization of Precursor Supply: Enhancing upstream pathways to increase the intracellular pool of key precursors, such as pyruvate for L-alanine synthesis, is a common and effective strategy.
These approaches have transformed the microbial production of amino acids from a laboratory curiosity into a large-scale industrial reality, offering a blueprint for the future biotransformation of other valuable chemical compounds.
Chemical Synthesis Methodologies and Strategies
Conventional Multistep Organic Synthesis of N-(4-Aminobutyl)-L-alanine
Conventional synthesis in solution is a foundational approach for producing this compound. This strategy involves a series of sequential reactions, including protection, N-alkylation, and deprotection, to build the target molecule. nih.govdeutscher-apotheker-verlag.demit.edu The key challenge lies in the selective modification of the α-amino group of L-alanine without affecting the carboxylic acid moiety and while preserving the stereocenter.
The central step in the synthesis is the formation of the C-N bond between the L-alanine nitrogen and the 4-aminobutyl group. This is typically achieved through nucleophilic substitution (alkylation) or reductive amination (a form of coupling).
Alkylation Reactions: This is a widely used method for N-alkylation of amino acids. monash.edunih.gov The process generally involves the reaction of an N-protected L-alanine derivative with a suitable 4-aminobutyl electrophile. A common electrophile is a 4-carbon chain with a leaving group at one end and a protected amine at the other, such as N-(4-bromobutyl)phthalimide.
The general sequence involves:
Protection of L-alanine: The carboxylic acid group of L-alanine is typically protected as an ester (e.g., methyl or benzyl (B1604629) ester) to prevent its interference as a nucleophile. The α-amino group can also be protected, for example with a tosyl group, which enhances the acidity of the N-H proton, facilitating deprotonation. monash.edu
N-Alkylation: The protected L-alanine is treated with a base (e.g., sodium hydride) to deprotonate the nitrogen, creating a potent nucleophile. This is followed by the addition of the alkylating agent.
Deprotection: The protecting groups on the carboxyl, α-amino (if a temporary one was used), and the terminal amino group of the butyl chain are removed in subsequent steps to yield the final product.
| Alkylating Agent | Protecting Group on Amine | Typical Base/Solvent | Reference |
| N-(4-bromobutyl)phthalimide | Phthalimide (Phth) | NaH / DMF | monash.edu |
| 4-(Boc-amino)butyl bromide | tert-Butoxycarbonyl (Boc) | Ag₂O / MeI | monash.edu |
| 1-bromo-4-chlorobutane | N/A | Various | beilstein-journals.org |
| Requires subsequent reaction with an amine source. |
Coupling via Reductive Amination: An alternative to direct alkylation is reductive amination. This method involves the reaction of L-alanine with a 4-carbon aldehyde, such as 4-(tert-butoxycarbonylamino)butanal, to form an intermediate imine (Schiff base), which is then reduced in situ to the secondary amine. This approach can offer high selectivity and milder reaction conditions. Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Maintaining the L-configuration at the α-carbon of the alanine (B10760859) core is critical. The chiral center of α-amino acids is susceptible to racemization, especially under harsh basic or acidic conditions. purdue.edu
Strategies to preserve enantiomeric purity include:
Mild Reaction Conditions: Using milder bases and lower temperatures during the alkylation step can minimize the risk of epimerization of the α-carbon. nih.gov
Choice of Protecting Group: Certain protecting groups on the α-amino group can help shield the α-proton from abstraction by a base, thus preventing racemization.
Chiral Auxiliaries: In more complex syntheses, a chiral auxiliary can be used to direct the stereochemical outcome of a reaction, although for N-alkylation of an already chiral amino acid, the focus is on retention of configuration.
Enzymatic Methods: Biocatalysis offers a highly stereoselective alternative for synthesizing chiral compounds, though its application in this specific N-alkylation may be less documented than classical organic methods. nih.gov
The O'Donnell Amino Acid Synthesis, which involves the alkylation of Schiff bases derived from glycine (B1666218), provides a framework for achieving high stereocontrol, often using phase transfer catalysis with chiral catalysts to produce enantiomerically pure α-amino acids. organic-chemistry.org While starting from glycine, its principles of controlling stereochemistry during alkylation are relevant. The key is that the reaction conditions are chosen to ensure the kinetic product is formed and that subsequent racemization of the product does not occur. organic-chemistry.org
Solid-Phase Synthesis Techniques for Peptide and Polypeptide Conjugates
Solid-phase peptide synthesis (SPPS) is the method of choice for creating peptides and proteins in a laboratory setting. nih.govspringernature.comnih.gov Incorporating a modified amino acid like this compound into a peptide chain via SPPS allows for the creation of unique peptide conjugates with tailored properties. researchgate.net
The process generally follows one of two strategies:
Pre-synthesis of the Building Block: this compound is synthesized first in solution, and appropriate orthogonal protecting groups are installed. For Fmoc-based SPPS, the α-amino group would be protected with Fmoc, and the side-chain amino group might be protected with a Boc group. This fully protected monomer is then used as a building block in the standard SPPS cycle. springernature.com
On-Resin Modification: An L-alanine residue is first incorporated into the peptide chain attached to the solid support. Subsequently, the N-alkylation is performed directly on the resin-bound peptide. This approach can be more complex due to potential side reactions and the challenges of performing reactions on a solid support.
Key Components in SPPS:
Solid Support (Resin): A polymeric support (e.g., polystyrene) to which the first amino acid is anchored. tulane.edu
Linker/Handle: A chemical moiety that connects the peptide to the resin and dictates the conditions for final cleavage. lsu.edu
Protecting Groups: Orthogonal protecting groups are essential. In the most common strategy (Fmoc/tBu), the temporary α-amino protection is the base-labile Fmoc group, while permanent side-chain protections are acid-labile (e.g., Boc, Trt). wikipedia.org
Coupling Reagents: Reagents that activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. bachem.com
| Reagent Type | Examples | Function | Reference |
| Protecting Groups | Fmoc, Boc, Cbz, Trityl (Trt) | Temporarily mask reactive functional groups to prevent side reactions. | wikipedia.orgresearchgate.net |
| Coupling Reagents | EDC, DCC, BOP, TBTU | Activate carboxyl groups for efficient peptide bond formation. | bachem.com |
| Additives | HOBt, Oxyma Pure | Suppress racemization and accelerate coupling reactions. | bachem.com |
| Cleavage Reagents | Trifluoroacetic acid (TFA) | Cleave the completed peptide from the resin and remove side-chain protecting groups. | wikipedia.org |
Novel Synthetic Routes and Protecting Group Strategies for Aminoalkylated Compounds
Research into the synthesis of complex organic molecules continually drives the development of more efficient and selective methods. nih.govbeilstein-journals.org For aminoalkylated compounds like this compound, innovations focus on improving reaction efficiency, reducing the number of steps, and employing more environmentally benign conditions.
Novel Synthetic Routes:
Hydrogen-Borrowing Catalysis: This "green" methodology allows for the N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct. nih.gov An iridium-based catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine. This could potentially be adapted to couple L-alanine with 4-amino-1-butanol.
Flow Chemistry: Continuous flow synthesis allows for precise control over reaction parameters (temperature, pressure, reaction time), which can improve yields and safety, especially for reactions involving unstable intermediates. This technique is well-suited for multistep syntheses. mit.edu
Protecting Group Strategies: The synthesis of this compound is a prime example where an orthogonal protecting group strategy is essential. organic-chemistry.org This strategy allows for the selective removal of one protecting group in the presence of others. wikipedia.org For this molecule, three different classes of protecting groups might be required: one for the carboxylic acid, one for the α-amino group, and a third for the terminal amino group of the side chain.
An example of an orthogonal scheme:
Carboxylic Acid: Protected as a Benzyl ester (Bzl), removable by hydrogenolysis.
α-Amino Group: Protected with a Fluorenylmethyloxycarbonyl (Fmoc) group, removable with a mild base (e.g., piperidine).
Side-Chain Amino Group: Protected with a tert-Butoxycarbonyl (Boc) group, removable with strong acid (e.g., TFA).
This setup allows for selective deprotection at any of the three functional sites, enabling further specific modifications, such as peptide coupling at the α-amino/carboxyl groups or conjugation at the side-chain amine. researchgate.net
Molecular Interactions and Biological Mechanisms of Action
Binding to Nucleic Acids and Polyanionic Structures
DNA Interaction and Protection Mechanisms
There is no specific scientific literature detailing the direct interaction of N-(4-Aminobutyl)-L-alanine with DNA or describing any associated protection mechanisms. The presence of a primary amine on the butyl side chain gives the molecule a positive charge at physiological pH, suggesting a potential for electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA. However, without experimental data, the affinity, mode of binding (e.g., groove binding, intercalation), and any functional consequences of such an interaction remain speculative.
Membrane Association and Perturbation (e.g., Antimicrobial Peptoid Analogs)
Specific studies on the membrane association and perturbation activities of this compound are not found in the current scientific literature.
In contrast, extensive research has been conducted on antimicrobial peptoids that incorporate the isomeric monomer, N-(4-aminobutyl)glycine (NLys). These synthetic polymers often exhibit potent antimicrobial activity by mimicking the amphipathic structures of natural antimicrobial peptides. Their cationic N-(4-aminobutyl) side chains are crucial for the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction is often followed by membrane insertion and disruption, leading to cell death. nih.govresearchgate.net Peptoids containing N-(4-aminobutyl)glycine have been shown to act by disrupting the bacterial membrane. researchgate.net It is critical, however, to reiterate that these findings pertain to polymeric peptoids containing the glycine (B1666218) isomer and not to the monomeric amino acid this compound itself.
Modulation of Protein Structure and Function (e.g., Enzyme-Substrate Interactions)
There is a lack of specific information regarding the role of this compound in modulating protein structure or its direct involvement in enzyme-substrate interactions. While L-alanine is a fundamental substrate for numerous enzymes, such as alanine (B10760859) transaminase and alanine racemase, it is unclear how the addition of the N-(4-aminobutyl) group would affect its recognition and processing by these enzymes. The bulky, positively charged side chain would likely present steric and electrostatic hindrance, potentially making it an inhibitor rather than a substrate for enzymes that typically bind L-alanine. For instance, studies on alanine racemase inhibitors have explored various alanine analogs, but this compound is not prominently featured among them. researchgate.net
Role in Cellular Stress Response in Microorganisms (Non-Clinical)
No dedicated research has been found that investigates the role of this compound in the cellular stress response of microorganisms. Studies on bacterial stress response have shown that the parent amino acid, L-alanine, can be involved in phenomena such as stress-induced mutagenesis. For example, in Escherichia coli, starvation for L-alanine can induce a stress response that leads to mutations conferring prototrophy. However, the specific contribution or effect of this compound in such pathways has not been investigated.
Functional Contributions to Polymeric Gene Delivery Systems
The potential use of this compound as a monomer or functional group in polymeric gene delivery systems has not been specifically described in the literature. Cationic polymers are widely used as non-viral vectors for gene delivery, as their positive charges allow them to condense negatively charged nucleic acids (DNA or RNA) into nanoparticles (polyplexes). These polyplexes can then be taken up by cells. The N-(4-aminobutyl) group, containing a primary amine, could theoretically serve as a cationic center for this purpose. However, existing research on polymeric gene vectors typically focuses on well-established cationic polymers like polyethyleneimine (PEI), poly-L-lysine, and chitosan, or novel synthetic polymers designed with specific properties for efficient and safe gene delivery. There are no reports of polymers specifically synthesized from or incorporating this compound for this application.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Separation Techniques for Compound Isolation and Quantification
Chromatographic methods are fundamental to the study of N-(4-Aminobutyl)-L-alanine, enabling its isolation and quantification. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most critical techniques in this regard.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Given that amino acids and their derivatives are often polar, they may exhibit limited retention in standard reversed-phase chromatography helixchrom.com. To overcome this, specialized HPLC methods are employed. These can include hydrophilic interaction chromatography (HILIC) or the use of ion-pairing reagents in the mobile phase to enhance retention and separation helixchrom.com. The separation of this compound can be achieved on mixed-mode columns that combine reversed-phase and cation-exchange mechanisms, allowing for analysis without the need for ion-pairing reagents helixchrom.com.
For detection, since this compound lacks a strong chromophore, derivatization is often necessary to introduce a UV-absorbing or fluorescent tag. Common derivatizing agents for amino acids include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which allows for sensitive fluorescence detection nih.gov. The choice of column and mobile phase is critical for achieving optimal separation from other structurally similar polyamines and amino acids utm.my.
Table 1: HPLC Parameters for Amino Acid Analysis
| Parameter | Description |
|---|---|
| Column | Mixed-mode (e.g., Primesep 100) or Reversed-phase with ion-pairing reagent sielc.com |
| Mobile Phase | Acetonitrile/water gradient with an acid modifier like trifluoroacetic acid (TFA) sielc.com |
| Detection | UV (200-210 nm for underivatized) or Fluorescence (with derivatization) nih.govsielc.com |
| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for fluorescence detection nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolic profiling and can be used to analyze this compound. However, due to the low volatility and high polarity of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable form suitable for GC analysis thermofisher.com. A common derivatization method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) groups thermofisher.com.
The resulting derivatized compound can then be separated on a non-polar or semi-polar capillary column, such as a 5% phenyl methylpolysiloxane column thermofisher.com. The mass spectrometer detector provides high selectivity and sensitivity, allowing for the identification and quantification of this compound based on its characteristic mass spectrum, which includes the molecular ion and specific fragmentation patterns researchgate.net.
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for both the structural confirmation and precise quantification of this compound.
In the context of peptides that may contain this compound as a non-standard amino acid, N-terminal derivatization is a key strategy in peptide sequencing. The Edman degradation process, a classical method for sequencing, involves the reaction of the N-terminal amino group with phenylisothiocyanate (PITC) nih.gov. This derivatization allows for the sequential cleavage and identification of the N-terminal amino acid nih.gov.
Modern mass spectrometry-based sequencing also benefits from N-terminal derivatization. Modification of the N-terminus can improve fragmentation efficiency and lead to more complete and easily interpretable tandem mass spectra (MS/MS) researchgate.netduq.edu. For instance, acetylation or the introduction of a fixed positive charge can direct fragmentation pathways, producing a more predictable series of b- and y-ions, which are crucial for deducing the amino acid sequence researchgate.netdtu.dk. This approach would be critical in identifying the position of an this compound residue within a peptide chain.
For accurate quantification of this compound in biological samples, the use of stable isotope-labeled internal standards is the gold standard creative-peptides.com. An ideal internal standard would be this compound labeled with heavy isotopes such as ¹³C or ¹⁵N creative-peptides.com. These labeled compounds are chemically identical to the endogenous analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer creative-peptides.com.
By adding a known amount of the isotope-labeled standard to a sample at the beginning of the extraction process, any sample loss during preparation and analysis can be corrected for. This method, known as isotope dilution mass spectrometry, provides high precision and accuracy for the quantification of this compound . These labeled standards can be synthesized and are available from various commercial sources for a range of amino acids isotope.comckisotopes.comisotope.com.
Spectroscopic Methods for Structural Analysis (e.g., NMR, FTIR, Raman)
Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound in solution. The ¹H NMR spectrum would show characteristic signals for the protons in the aminobutyl and alanine (B10760859) moieties, with their chemical shifts and coupling patterns providing information about the connectivity of the atoms hmdb.camdpi.com. ¹³C NMR would provide information about the carbon skeleton of the molecule spectrabase.com. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to definitively assign all proton and carbon signals and confirm the structure. Single-crystal solid-state NMR can also provide detailed information on the electronic structure of crystalline forms arxiv.org.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in this compound thermofisher.com. The spectrum would exhibit characteristic absorption bands for the N-H stretching and bending vibrations of the primary and secondary amine groups, the O-H and C=O stretching vibrations of the carboxylic acid group, and the C-H stretching and bending vibrations of the alkyl chains researchgate.netresearchgate.netspectrabase.com. These spectral fingerprints can be used to confirm the presence of the key functional groups within the molecule nih.gov.
Raman Spectroscopy : Raman spectroscopy provides complementary vibrational information to FTIR nih.gov. It is particularly sensitive to non-polar bonds and can be used to study the skeletal vibrations of the carbon backbone of this compound cas.czarxiv.org. The Raman spectrum can also provide information about the conformational state of the molecule nih.govresearchgate.net.
Table 2: Spectroscopic Data for L-Alanine (as a reference for the alanine moiety)
| Spectroscopic Technique | Key Observances for L-Alanine Moiety |
|---|---|
| ¹H NMR | A quartet for the α-proton and a doublet for the β-methyl protons |
| ¹³C NMR | Resonances for the carboxyl, α-carbon, and β-methyl carbons spectrabase.com |
| FTIR | N-H stretches (~3000-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H bend (~1600 cm⁻¹) researchgate.net |
| Raman | C-C skeletal vibrations, CH₃ rocking and deformation modes cas.cz |
Chemiluminescence-Based Detection Methods Utilizing N-(4-Aminobutyl) Derivatives (e.g., ABEI)
N-(4-aminobutyl)-N-ethylisoluminol (ABEI), a derivative of isoluminol, is a prominent chemiluminescent label extensively utilized in a variety of analytical detection methods. Its primary amino group allows for straightforward covalent attachment to a wide range of analytes, including proteins, haptens, and nucleic acids, making it a versatile tool in bioanalysis. The chemiluminescence of ABEI is typically initiated by an oxidizing agent, often hydrogen peroxide, in an alkaline environment, and this light-emitting reaction can be significantly enhanced by various catalysts and enhancers.
The versatility of ABEI has led to its application in diverse analytical formats, from high-performance liquid chromatography (HPLC) to immunoassays and DNA hybridization assays. Research has focused on optimizing the conditions for the ABEI chemiluminescence reaction to achieve high sensitivity and low detection limits.
Detailed Research Findings
Research has demonstrated the utility of ABEI in various sensitive detection systems. For instance, ABEI has been employed as a pre-column labeling reagent in HPLC for the detection of primary and secondary amines, as well as carboxylic acids. In one such system, the chemiluminescence is generated by the reaction of ABEI with hydrogen peroxide and potassium hexacyanoferrate(III) in a sodium hydroxide (B78521) solution. This method has achieved detection limits in the femtomole range for ABEI derivatives of cholic acid aminer.org.
In the realm of immunoassays, ABEI has been a cornerstone of chemiluminescence immunoassay (CLIA) systems. These systems often utilize magnetic microbeads as a separation technology, which enhances reaction kinetics and sensitivity. ABEI's stability in both acidic and alkaline solutions makes it a robust labeling molecule. The chemiluminescent reaction of ABEI with sodium hydroxide and hydrogen peroxide is rapid, completing within seconds analyticalgroup.net. Furthermore, homogeneous immunoassays have been developed based on chemiluminescence energy transfer, where ABEI-labeled antigens binding to fluorescein-labeled antibodies result in a measurable shift in emission wavelength. These assays have proven to be as sensitive as conventional radioimmunoassays for substances like IgG and cyclic AMP nih.gov.
Electrogenerated chemiluminescence (ECL) is another powerful analytical technique where ABEI has found significant application. Studies have shown that ABEI can produce light when oxidized at a specific potential in an alkaline solution, and the presence of hydrogen peroxide markedly boosts the ECL sensitivity nih.gov. This principle has been applied to DNA hybridization analysis, where ABEI is used to label oligonucleotide probes. The intensity of the ECL signal is proportional to the concentration of the target DNA sequence, allowing for sensitive and specific detection nih.gov. The ECL of ABEI can be further enhanced through the use of nanomaterials. For example, hybrids of ABEI with CoFe2O4 magnetic nanoparticles and graphene have been shown to exhibit significantly higher chemiluminescence intensity compared to ABEI on graphene alone, due to the catalytic decomposition of hydrogen peroxide by the nanoparticles rsc.org.
The sensitivity of ABEI-based detection can be further amplified by various enhancers. For instance, p-iodophenol has been shown to enhance the light emission from the reaction of ABEI with N-chloramines and hydrogen peroxide in highly alkaline solutions nih.gov. Similarly, sodium fluorescein (B123965) has been used as both an enhancer and an energy acceptor in an ABEI-hydrogen peroxide-horseradish peroxidase system. This results in resonance energy transfer, which greatly increases the chemiluminescence intensity and allows for the development of sensitive assays for molecules like tyrosine proquest.com.
Table 1: Performance Characteristics of ABEI-Based Detection Methods
| Analytical Method | Analyte/Target | Labeling Strategy | Detection Limit | Linear Range | Reference |
|---|---|---|---|---|---|
| HPLC-Chemiluminescence | Cholic Acid | Pre-column derivatization with ABEI | 20 fmol | Not specified | aminer.org |
| Electrochemiluminescence (ECL) | ABEI | Direct detection | 2.2 x 10⁻¹² mol/L | 1.3 x 10⁻⁶ - 6.5 x 10⁻¹² mol/L | nih.gov |
| ECL DNA Hybridization Assay | Complementary ssDNA | ABEI-labeled DNA probe | 3.0 x 10⁻¹¹ mol/L | 9.6 x 10⁻¹¹ - 9.6 x 10⁻⁸ mol/L | nih.gov |
| Electrochemiluminescence | ABEI-IgG | Direct detection | 2.1 x 10⁻¹⁰ mol/L | 1.0 x 10⁻¹⁰ - 5.0 x 10⁻⁷ mol/L | jlu.edu.cn |
| Chemiluminescence Assay | Tyrosine | Inhibition of ABEI-H₂O₂-HRP-Sodium Fluorescein system | 2.4 x 10⁻⁸ mol/L | 3.0 x 10⁻⁸ - 3.0 x 10⁻⁵ mol/L | proquest.com |
| Micellar Electrokinetic Chromatography | Glycine (B1666218), Proline, Phenylalanine | Pre-column derivatization with ABEI | 0.030 µmol/L, 0.23 µmol/L, 0.21 µmol/L respectively | Not specified | nih.gov |
Structure Activity Relationship Sar Studies and Derivative Design
Design and Synthesis of N-(4-Aminobutyl)-L-alanine Analogues and Derivatives
The design of analogues of this compound focuses on modifying its three main components: the L-alanine core, the 4-aminobutyl side chain, and the terminal amino and carboxyl groups. Synthetic strategies are chosen to allow for controlled, selective modifications, often employing principles from peptide and medicinal chemistry.
Common synthetic approaches include:
N-Alkylation: The primary and secondary amino groups can be selectively alkylated to introduce different substituents, altering steric bulk, lipophilicity, and hydrogen bonding capacity. A one-step method using a mixed-solvent approach can achieve selective N-substitution without the need for complex protection-deprotection steps. nih.gov
Peptide Coupling: The carboxyl group of the L-alanine moiety or the terminal amino group of the butyl chain can be coupled with other amino acids or small molecules to create peptide-like structures or conjugates.
Side-Chain Modification: The length and nature of the aminobutyl side chain can be varied. Analogues with shorter or longer alkyl chains, or with different functional groups replacing the terminal amine, can be synthesized to probe the optimal requirements for target interaction.
Cyclization: Intramolecular cyclization can be employed to create constrained analogues. This strategy is useful for locking the molecule into a specific conformation, which can provide insights into the bioactive conformation and potentially increase receptor affinity and stability.
The synthesis of these derivatives often begins with commercially available starting materials like L-alanine or protected forms of β-alanine. nih.govresearchgate.net The choice of protecting groups is crucial for directing the reaction to the desired site on the molecule. Subsequent cyclodehydration or nucleophilic substitution reactions are common steps to build the final molecular architecture. mdpi.com
Table 1: Potential Synthetic Modifications of this compound
| Molecular Component | Modification Strategy | Potential Impact on Properties |
|---|---|---|
| L-Alanine Core | Substitution at the α-carbon | Alters stereochemistry and conformational flexibility |
| 4-Aminobutyl Side Chain | Varying chain length (e.g., aminopropyl, aminopentyl) | Modulates distance between key functional groups, affecting target binding |
| Terminal Amino Group | Acylation, alkylation, or conversion to guanidinium | Changes charge, basicity, and hydrogen bonding potential |
| Carboxyl Group | Esterification or amidation | Modifies charge and polarity, affecting cell permeability |
Elucidation of Structural Determinants for Biological Activity (e.g., Antimicrobial, DNA Binding)
Understanding the specific structural features of this compound that govern its biological effects, such as antimicrobial and DNA binding activities, is a primary goal of SAR studies.
Antimicrobial Activity: The antimicrobial properties of molecules like this compound are often linked to their cationic and amphipathic nature. Key structural determinants include:
Cationic Groups: The primary amino groups are protonated at physiological pH, resulting in a positive charge. This positive charge is crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as teichoic acids in Gram-positive bacteria. nih.gov The presence of multiple cationic sites can enhance this binding.
Alkyl Chain Length: The length of the 4-aminobutyl chain is critical. It influences the molecule's ability to insert into and disrupt the bacterial membrane's lipid bilayer. An optimal chain length is required to balance hydrophobicity and the spatial separation of the charged groups. frontiersin.org
Amphipathicity: The separation of the charged amino groups from the more hydrophobic alanine (B10760859) and alkyl backbone creates an amphipathic structure. This property facilitates membrane permeabilization, which can lead to leakage of cellular contents and bacterial cell death. frontiersin.org
DNA Binding Activity: The ability of this compound derivatives to bind DNA is primarily governed by their ability to interact with the negatively charged phosphate (B84403) backbone and the specific chemical features within the major or minor grooves.
Positive Charges: The protonated amino groups are essential for electrostatic interactions with the negatively charged phosphate groups of the DNA backbone. Arginine and lysine (B10760008) residues are commonly found in natural DNA-binding proteins for this reason. nih.gov
Hydrogen Bonding: The amino and carboxyl groups can act as hydrogen bond donors and acceptors, forming specific interactions with the edges of the DNA base pairs. harvard.edu
Table 2: Structural Features and Their Role in Biological Activity
| Structural Determinant | Role in Antimicrobial Activity | Role in DNA Binding |
|---|---|---|
| Primary Amino Groups (Cationic Charge) | Electrostatic attraction to negatively charged bacterial membranes. nih.gov | Interaction with the negatively charged DNA phosphate backbone. nih.gov |
| 4-Aminobutyl Chain | Provides optimal spacing for membrane interaction and contributes to amphipathicity. | Positions functional groups for optimal interaction within DNA grooves. |
| L-Alanine Moiety | Contributes to the overall molecular shape and chirality for specific interactions. | Provides a scaffold for positioning other functional groups and can participate in hydrogen bonding. |
| Hydrogen Bond Donors/Acceptors | Interaction with lipid headgroups in the bacterial membrane. | Specific recognition of DNA base pairs in the major or minor groove. harvard.edu |
Computational Approaches for SAR Prediction and Molecular Modeling
Computational methods are invaluable tools in SAR studies, providing insights into molecular interactions at an atomic level and guiding the design of new derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). nih.govmdpi.com For this compound and its derivatives, docking simulations can:
Identify Potential Binding Sites: Determine how the molecule might interact with a specific biological target, for example, the active site of a bacterial enzyme or the minor groove of a DNA duplex.
Predict Binding Affinity: Calculate a scoring function to estimate the strength of the interaction, allowing for the ranking of different analogues based on their predicted potency.
Visualize Binding Modes: Provide a 3D model of the ligand-receptor complex, showing key interactions such as hydrogen bonds and electrostatic contacts that stabilize the binding. mdpi.com
The process involves preparing the 3D structures of both the ligand and the receptor. A search algorithm then explores various possible binding poses of the ligand within the receptor's active site, and a scoring function evaluates each pose to identify the most favorable one. mdpi.commdpi.com
Table 3: Typical Outputs from a Molecular Docking Study
| Output Parameter | Description | Utility in SAR |
|---|---|---|
| Binding Energy/Score | A calculated value representing the predicted binding affinity (e.g., in kcal/mol). | Ranks different derivatives to prioritize synthesis of the most promising candidates. |
| Binding Pose | The predicted 3D orientation of the ligand within the receptor's binding site. | Reveals the spatial arrangement required for optimal interaction. |
| Key Interactions | A list of specific hydrogen bonds, ionic interactions, and hydrophobic contacts. | Identifies which parts of the molecule are essential for binding and guides further modification. |
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to:
Assess Complex Stability: Verify whether the binding pose predicted by docking is stable over a period of nanoseconds to microseconds in a simulated physiological environment. nih.govnih.gov
Analyze Conformational Changes: Study how the ligand and receptor adapt their shapes upon binding and explore the flexibility of the this compound backbone and side chains. nih.gov
Calculate Binding Free Energy: Employ more computationally intensive methods to provide a more accurate estimation of binding affinity by accounting for solvent effects and entropy.
Conformational analysis, often performed in conjunction with MD simulations, focuses on identifying the low-energy, stable conformations of a molecule. soton.ac.uk For a flexible molecule like this compound, understanding its preferred shapes in solution is crucial, as only specific conformations may be able to bind effectively to a biological target. nih.gov
Table 4: Key Analyses in Molecular Dynamics Simulations
| Analysis Type | Information Gained | Relevance to SAR |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating structural stability. nih.gov | Confirms the stability of the ligand-receptor complex. |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the molecule or protein. | Highlights which regions of the ligand are rigid or flexible upon binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Determines the persistence of key interactions predicted by docking. |
| Conformational Clustering | Groups similar molecular structures from the simulation trajectory. | Identifies the most populated and likely bioactive conformations. |
Impact of Chiral Purity on Biological and Physicochemical Properties
Chirality is a critical aspect of molecular recognition in biological systems. This compound is a chiral molecule due to the stereocenter at the α-carbon of the alanine residue. The "L" designation specifies a particular three-dimensional arrangement of the groups around this carbon.
Enantiomers (L- and D-forms) of a molecule have identical physical properties such as melting point, boiling point, and solubility. rroij.comlibretexts.org However, they differ in their interaction with plane-polarized light (optical activity) and, more importantly, in their interactions with other chiral molecules, such as enzymes, receptors, and DNA. rroij.com
The impact of chiral purity is profound:
Biological Activity: Biological systems are inherently chiral. Receptors and enzyme active sites are shaped to bind preferentially to one enantiomer over the other. Therefore, the L-enantiomer and the D-enantiomer of an N-(4-Aminobutyl)-alanine derivative would be expected to exhibit different biological activities. In nature, proteins are constructed almost exclusively from L-amino acids, while D-alanine is found in bacterial cell walls, making it a target for some antibiotics. libretexts.org A chirally pure compound ensures that the activity observed is due to a specific, well-defined interaction.
Physicochemical Properties in a Chiral Environment: While bulk physical properties are identical, the behavior of enantiomers can differ in a chiral environment. For instance, their binding affinity to a chiral stationary phase in chromatography will be different, allowing for their separation.
Metabolic Stability: The enzymes responsible for metabolism are stereoselective. One enantiomer may be rapidly metabolized and cleared from the body, while the other may be more stable, leading to a longer duration of action. mdpi.com
Using a chirally pure form like this compound is essential for developing a selective drug, as a racemic mixture (a 50:50 mix of L- and D-enantiomers) could lead to one enantiomer being inactive or even producing undesirable side effects.
Table 5: Comparison of L-Alanine and D-Alanine Properties
| Property | L-Alanine | D-Alanine |
|---|---|---|
| Molecular Formula | C3H7NO2 | C3H7NO2 |
| Molecular Weight | 89.09 g/mol nih.gov | 89.09 g/mol |
| Melting Point | ~300 °C (decomposes) nih.gov | ~300 °C (decomposes) |
| Solubility in Water | Identical rroij.com | Identical rroij.com |
| Optical Rotation | Dextrorotatory (+) in acidic solution nih.gov | Levorotatory (-) in acidic solution |
| Biological Role | Proteinogenic amino acid, common in human and animal proteins. libretexts.org | Component of bacterial peptidoglycan cell walls. nih.govlibretexts.org |
| Interaction with Chiral Receptors | Specific, high-affinity binding to L-amino acid specific sites. | Low or no affinity for L-amino acid specific sites; may bind to D-specific sites. |
Applications in Research Tools and Biotechnological Innovations
Utilization as a Building Block in Biomimetic Molecules and Peptidomimetics
N-(4-Aminobutyl)-L-alanine serves as a crucial building block in the construction of biomimetic molecules and peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides. nih.gov The incorporation of such non-canonical amino acids can confer advantageous properties to the resulting molecules, such as enhanced stability against enzymatic degradation, improved bioavailability, and unique conformational features. nih.gov
Peptidomimetics containing this compound can be designed to replicate the spatial arrangement of side chains in a target peptide, thereby mimicking its biological activity. The aminobutyl side chain can introduce a positive charge at physiological pH, similar to the side chain of lysine (B10760008), which can be critical for interactions with negatively charged biological targets like nucleic acids or acidic residues in proteins. Unlike natural peptides, peptidomimetics with N-substituted backbones, a feature that can be conceptually extended from structures like this compound, may exhibit altered hydrogen bonding patterns, leading to novel secondary structures and improved pharmacokinetic profiles. The synthesis of such molecules often employs solid-phase peptide synthesis (SPPS) techniques, where protected derivatives of this compound can be sequentially added to a growing peptide chain. nih.gov
| Feature | Description | Implication in Biomimetics and Peptidomimetics |
| Non-canonical Structure | The amino acid structure is not one of the 20 proteinogenic amino acids. | Confers resistance to proteolysis, leading to longer biological half-life. |
| Aminobutyl Side Chain | Contains a flexible four-carbon chain with a terminal primary amine. | Mimics the side chain of lysine, allowing for electrostatic interactions and post-synthetic modification. |
| Chiral Center | Possesses an L-configuration at the alpha-carbon. | Influences the secondary structure and specific interactions with chiral biological targets. |
Design of Research Probes and Labeled Compounds (e.g., Fluorescent Labels)
The primary amine on the aminobutyl side chain of this compound provides a convenient handle for the attachment of various reporter molecules, including fluorescent labels, biotin, or radioactive isotopes. This makes it a valuable component in the design of research probes for studying biological processes. While specific examples of fluorescently labeled this compound are not extensively documented in publicly available literature, the principles of bioconjugation chemistry strongly support its utility in this area.
The synthesis of a fluorescently labeled this compound would typically involve the reaction of its free amino group with a fluorescent dye that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The resulting fluorescent amino acid could then be incorporated into peptides or other molecules to track their localization, interactions, and fate within cells or in vitro systems. For instance, a peptide containing a fluorescently labeled this compound could be used in fluorescence microscopy to visualize its binding to a specific receptor on the cell surface. The development of fluorescent probes for the specific recognition of chiral amino acids like alanine (B10760859) highlights the interest in creating tools to study their roles in biological systems. nih.govresearchgate.net
| Probe Type | Label | Potential Application |
| Fluorescent Probe | e.g., Fluorescein (B123965), Rhodamine | Cellular imaging, fluorescence resonance energy transfer (FRET) studies, flow cytometry. |
| Biotinylated Probe | Biotin | Affinity purification, enzyme-linked immunosorbent assays (ELISAs), western blotting. |
| Radiolabeled Probe | e.g., 3H, 14C | Autoradiography, metabolic tracing studies. |
Role in the Development of Advanced Gene Delivery Vectors and Polymeric Materials for Research
The presence of a primary amine in its side chain makes this compound an attractive monomer for the synthesis of cationic polymers used as non-viral gene delivery vectors. These polymers can form complexes, known as polyplexes, with negatively charged nucleic acids like plasmid DNA and siRNA, facilitating their entry into cells. nih.gov
A notable example of a structurally related polymer is poly[α-(4-aminobutyl)-L-glycolic acid] (PAGA), a biodegradable polyester. nih.govnih.gov PAGA has been shown to effectively condense DNA into nanoparticles and achieve higher transfection efficiencies than poly-L-lysine, a commonly used polycation for gene delivery. nih.gov The biodegradability of PAGA, which degrades into a biocompatible monomer, contributes to its low cytotoxicity. nih.gov The aminobutyl side chains of PAGA are crucial for its function, as they provide the positive charges necessary to bind and protect the nucleic acid cargo. Given these findings, polymers synthesized from this compound are expected to exhibit similar beneficial properties for gene delivery, combining the charge density required for nucleic acid complexation with the potential for biodegradability, thereby offering a promising platform for gene therapy research. researchgate.net
| Polymer Type | Key Features | Advantages in Gene Delivery |
| Poly(amino acid)s | Cationic side chains, potential for biodegradability. | Biocompatibility, low toxicity, efficient nucleic acid condensation. |
| Polyesters (e.g., PAGA) | Ester linkages in the backbone, cationic side chains. | Biodegradability into non-toxic byproducts, controlled release of nucleic acids. nih.gov |
Contributions to Understanding Microbial Physiology and Interaction with Host Systems
While direct studies on the role of this compound in microbial physiology are limited, the metabolism of L-alanine and its derivatives is of significant interest in this field. L-alanine is a fundamental building block for proteins, and D-alanine is a crucial component of the peptidoglycan cell wall in many bacteria. nih.gov The enzymes involved in alanine metabolism, such as alanine racemase, are established targets for antimicrobial drugs. frontiersin.org
The introduction of non-canonical amino acids like this compound into microbial systems could serve as a powerful research tool. For example, it could be used to probe the substrate specificity of amino acid transporters and enzymes involved in cell wall synthesis. By observing how bacteria process or are affected by this modified amino acid, researchers can gain insights into the flexibility and constraints of these essential metabolic pathways. Furthermore, understanding the uptake and metabolism of L-alanine in pathogenic bacteria is crucial for developing new diagnostic and therapeutic strategies. nih.gov Studying the interactions between host and pathogen at the molecular level, including the competition for and utilization of amino acids, can reveal novel targets for intervention. nih.gov
| Research Area | Potential Application of this compound |
| Microbial Metabolism | Probing the specificity of amino acid transporters and metabolic enzymes. |
| Antimicrobial Drug Discovery | Investigating the inhibition of enzymes involved in cell wall biosynthesis. |
| Host-Pathogen Interactions | Studying the role of amino acid uptake and metabolism in bacterial virulence. |
Future Perspectives and Emerging Research Avenues
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding
Future research will likely focus on integrating N-(4-Aminobutyl)-L-alanine into the broader context of cellular metabolism through systems biology and multi-omics approaches. Polyamines, including putrescine, are known to be involved in a multitude of cellular processes, and their levels are tightly regulated. Multi-omics studies, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to elucidate the complex regulatory networks that govern the biosynthesis, degradation, and conjugation of polyamines like this compound.
By analyzing how the cellular concentrations of this compound correlate with changes in gene expression, protein levels, and other metabolites, researchers can begin to map its role within larger biological systems. For instance, in plants, polyamines are crucial for growth, development, and stress responses. nih.govcabidigitallibrary.orgmdpi.comphytojournal.comannualreviews.org A systems-level analysis could reveal how the formation of this compound is modulated during events like pathogen attack or abiotic stress, providing a more holistic understanding of its function in plant defense and adaptation. nih.govcabidigitallibrary.org
Development of Novel Analytical Platforms for In Situ Detection and Real-Time Monitoring in Research Settings
A significant hurdle in studying specific metabolites like this compound is the lack of tools for real-time, in situ detection. Current methods, such as mass spectrometry, are powerful for quantification but typically require sample destruction, precluding the observation of dynamic changes within living systems. nist.govdocbrown.infodocbrown.info
The development of novel analytical platforms is a critical future direction. This could include the design of genetically encoded biosensors or specific molecular probes that can visualize the spatio-temporal dynamics of this compound within a single cell or organism. Such technologies would enable researchers to observe how its concentration changes in response to various stimuli in real-time, providing unprecedented insights into its synthesis, transport, and catabolism. These advancements are essential for moving beyond static measurements to a dynamic understanding of the compound's role in cellular physiology.
Exploration of Undiscovered Biological Roles and Metabolic Pathways in Diverse Organisms
The biological functions of many polyamine conjugates are not fully understood. While the roles of free polyamines in processes like cell proliferation and stress tolerance are well-documented, the specific contributions of their conjugated forms remain an area of active investigation. nih.govmdpi.comphytojournal.com this compound is likely involved in modulating the activity of its parent molecules or may possess unique biological functions.
Future research should aim to uncover these roles across a diverse range of organisms, from bacteria to plants and animals. Investigating its metabolic pathways—the enzymes responsible for its synthesis and breakdown—is a key first step. For example, understanding the biosynthesis of related amino acids like β-alanine from polyamines in plants provides a template for how such pathways for L-alanine conjugates might be identified. nih.gov Exploring its presence and function in different species could reveal conserved or species-specific roles, potentially linking it to phenomena as varied as microbial pathogenesis and plant environmental resilience.
Advanced Computational Modeling for Mechanism Prediction and Rational Compound Design
Computational modeling offers a powerful, predictive approach to understanding the behavior of this compound at a molecular level. Techniques such as molecular dynamics simulations and quantum mechanics can be used to predict its three-dimensional structure, its interactions with proteins and other biomolecules, and its chemical reactivity.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing N-(4-Aminobutyl)-L-alanine?
- Synthesis : Solid-phase peptide synthesis (SPPS) is a robust approach, leveraging Fmoc-protected intermediates (e.g., Fmoc-3-(4-pyridyl)-L-alanine) to ensure regioselectivity and minimize side reactions . Alternatively, enzymatic catalysis using aminotransferases or ligases can enhance stereochemical purity, as demonstrated in the synthesis of related β-alanine derivatives .
- Characterization : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are critical for structural validation. For purity assessment, reverse-phase HPLC with UV detection at 275 nm (common for aromatic amino acid derivatives) is recommended .
Q. How can researchers analyze this compound in biological matrices?
- Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-L-alanine analogs) improves accuracy, as shown in studies of β-N-methylamino-L-alanine .
- Detection : Enzymatic assays using alanine aminopeptidase and fluorogenic substrates (e.g., L-alanine 4-methylcoumaryl-7-amide) enable real-time activity monitoring .
Q. What structural features of this compound influence its stability under physiological conditions?
- The 4-aminobutyl side chain increases hydrophilicity but may confer pH-dependent instability due to the primary amine group. Stability studies in buffers (pH 2–9) and simulated biological fluids (e.g., plasma) are essential. Degradation products can be tracked via LC-MS .
Advanced Research Questions
Q. How does this compound interact with cellular metabolic pathways?
- Metabolic Integration : The compound may compete with endogenous polyamines (e.g., spermidine) in pathways involving aminopropyltransferases, as seen in studies of N-(4-aminobutyl)guanidine . Isotopic tracing (¹³C/¹⁵N labeling) can map its incorporation into peptides or metabolites .
- Enzymatic Targets : Evaluate interactions with alanine racemase or transaminases using kinetic assays (Km/Vmax) and inhibition studies, as demonstrated for D-cycloserine analogs .
Q. What role does this compound play in modulating immune or neurological responses?
- Immunometabolism : In cancer models, structurally similar metabolites like N-(3-Indolylacetyl)-L-alanine correlate with PD-1 inhibitor efficacy, suggesting immunomodulatory potential. Metabolomic profiling (e.g., LC-MS-based untargeted screening) can identify associated pathways .
- Neuroactivity : Assess excitotoxicity or receptor binding (e.g., NMDA receptors) using electrophysiology and calcium imaging, following protocols for β-N-methylamino-L-alanine .
Q. How can researchers resolve contradictory data on the bioactivity of this compound across studies?
- Data Harmonization : Standardize experimental conditions (e.g., cell lines, dosing regimens) and validate findings with orthogonal methods. For example, discrepancies in cytotoxicity assays may arise from variations in membrane permeability or metabolite efflux pumps .
- Mechanistic Follow-Up : Use CRISPR-Cas9 knockout models to identify genetic modifiers of activity, as applied in studies of polyamine analogs .
Methodological Notes
- Synthesis Optimization : Monitor reaction intermediates via thin-layer chromatography (TLC) and adjust protecting groups (e.g., Boc for amines) to prevent undesired crosslinking .
- Data Reproducibility : Include raw data tables (e.g., peak areas, retention times) in appendices to support transparency, as emphasized in extended essay guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
